molecular formula C22H32O5 B1249031 Haliangicin

Haliangicin

Cat. No. B1249031
M. Wt: 376.5 g/mol
InChI Key: XIKGETOZQXNXHV-CPFPKWEUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Haliangicin is a natural product found in Haliangium with data available.

Scientific Research Applications

Antifungal Metabolite from Marine Myxobacterium

Haliangicin, a β-methoxyacrylate-type polyene antibiotic, was isolated from the marine myxobacterium Haliangium ochraceum. It has been identified as a potent antifungal metabolite. Further investigation led to the discovery of its geometrical isomers and the determination of the configuration of the epoxide in haliangicin, which was previously unknown. The antifungal activities of these isomers were evaluated, highlighting the significance of haliangicin and its isomers in antifungal applications (Kundim et al., 2003).

Novel Antibiotic with Broad Fungal Inhibition

Haliangicin was also identified as a novel β-methoxyacrylate antibiotic with a conjugated tetraene moiety. Produced by Haliangium luteum, a marine myxobacterium, haliangicin inhibits a wide range of fungi but is inactive against bacteria. It specifically interferes with the electron flow within the cytochrome b-c1 segment in mitochondrial respiratory chains, indicating its unique mechanism of action against fungal pathogens (Fudou et al., 2001).

Structural Elucidation for Antifungal Applications

The structural elucidation of haliangicin, conducted through spectroscopic analyses, revealed it as a new polyunsaturated compound containing a β-methoxyacrylate moiety. This structural information is crucial for understanding the molecular basis of its antifungal activity and potential therapeutic applications (Fudou et al., 2001).

properties

Product Name

Haliangicin

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

IUPAC Name

methyl (2E,4Z,6Z,8E)-11-(3-ethenyl-2-methyloxiran-2-yl)-3,4-dimethoxy-6,9,10-trimethylundeca-2,4,6,8-tetraenoate

InChI

InChI=1S/C22H32O5/c1-9-20-22(5,27-20)14-17(4)16(3)11-10-15(2)12-18(24-6)19(25-7)13-21(23)26-8/h9-13,17,20H,1,14H2,2-8H3/b15-10-,16-11+,18-12-,19-13+

InChI Key

XIKGETOZQXNXHV-CPFPKWEUSA-N

Isomeric SMILES

CC(CC1(C(O1)C=C)C)/C(=C/C=C(/C)\C=C(\C(=C/C(=O)OC)\OC)/OC)/C

Canonical SMILES

CC(CC1(C(O1)C=C)C)C(=CC=C(C)C=C(C(=CC(=O)OC)OC)OC)C

synonyms

haliangicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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